アバシミブ
概要
説明
アバシミブは、コレステロールの代謝と異化に関与する酵素であるステロールO-アシル転移酵素(SOAT1とSOAT2)を阻害することで知られる化合物です . パーケ・デイビス(後にファイザー)によって発見され、当初は潜在的な脂質低下薬およびアテローム性動脈硬化症の治療薬として開発されました . 他の薬との相互作用やアテローム性動脈硬化症に対する好ましい効果の欠如により、開発は中止されましたが、アバシミブは抗腫瘍特性の可能性から新たな関心を集めています .
製法
アバシミブは、経口バイオアベイラビリティの高い水溶性ACAT阻害剤を得ることを目的とした合理的な医薬品設計プロセスの結果でした . 合成経路には、2,6-ジイソプロピルフェノールと2,4,6-トリイソプロピルベンゾイルクロリドの反応による中間体の生成が含まれ、その後、スルファモイルクロリドと反応させてアバシミブが生成されます . 反応条件は通常、最終生成物の安定性と純度を確保するために、有機溶媒の使用と温度制御が含まれます .
化学反応解析
アバシミブは、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下で、アバシミブは酸化されて対応する酸化生成物を形成する可能性があります。
還元: また、還元反応を起こす可能性がありますが、これらの反応はそれほど多くありません。
置換: アバシミブは、特に官能基を含む置換反応に関与することができます。これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます. 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
科学的研究の応用
作用機序
生化学分析
Biochemical Properties
Avasimibe is a potent activator of the pregnane X receptor and, consequently, an indirect inducer of CYP3A4 and P-glycoprotein . It is also a potent inhibitor of several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19 . These interactions with enzymes and proteins play a crucial role in its biochemical reactions.
Cellular Effects
Avasimibe has been found to have significant effects on various types of cells. For instance, it has been shown to suppress tumor growth and trigger G1 phase arrest in glioblastoma cells . It also dose-dependently increased the apoptotic rate of tumor cells, decreased the mitochondrial membrane potential, induced the activity of caspase-3/7, and increased the protein expression of cleaved caspase-9, cleaved PARP, and Bax in U251 and U87 cells .
Molecular Mechanism
Avasimibe exerts its effects at the molecular level through various mechanisms. It induces mitochondria-dependent apoptosis in glioblastoma cells, which is associated with arresting the cell cycle at G0/G1 phase and G2/M phase by regulating the p53/p21 pathway, p53/GADD45A, and Aurora A/PLK1 signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, avasimibe has been shown to have significant temporal effects. For instance, it has been found to suppress tumor growth and trigger G1 phase arrest over time . Moreover, the expression of the cell cycle-related proteins CDK2/4/6, Cyclin D1, and Cyclin A1+A2 was significantly increased, and p21 expression was decreased after avasimibe treatment .
Dosage Effects in Animal Models
In animal models, the effects of avasimibe vary with different dosages. For example, in beagle dogs, significant toxicologic findings were restricted to the higher doses (≥300 mg/kg) and included emesis, fecal consistency changes, salivation, body weight loss, microscopic and clinical pathologic evidence of hepatic toxicity, and red blood cell (RBC) morphology changes .
準備方法
Avasimibe was the result of a rational drug design process aimed at obtaining orally bioavailable, water-soluble ACAT inhibitors . The synthetic route involves the reaction of 2,6-diisopropylphenol with 2,4,6-triisopropylbenzoyl chloride to form the intermediate, which is then reacted with sulfamoyl chloride to yield avasimibe . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product .
化学反応の分析
Avasimibe undergoes various chemical reactions, including:
Oxidation: Avasimibe can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Avasimibe can participate in substitution reactions, particularly involving its functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
特性
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQXTEKSNBVPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168117 | |
Record name | Avasimibe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166518-60-1 | |
Record name | Avasimibe | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166518-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Avasimibe [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166518601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avasimibe | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Avasimibe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVASIMIBE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LQ20T5RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。